![molecular formula C10H19ClN2O2 B2854218 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride CAS No. 2379946-79-7](/img/structure/B2854218.png)
4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride
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Overview
Description
4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride, also known as Oxotremorine hydrochloride, is a synthetic muscarinic acetylcholine receptor agonist. It is commonly used in scientific research to study the physiological and biochemical effects of muscarinic receptor activation.
Mechanism of Action
4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride acts as an agonist of muscarinic acetylcholine receptors. It binds to these receptors and activates them, leading to the downstream activation of intracellular signaling pathways. This results in a variety of physiological and biochemical effects, including the regulation of neurotransmitter release, smooth muscle contraction, and heart rate.
Biochemical and Physiological Effects:
4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride has a variety of biochemical and physiological effects, depending on the specific muscarinic receptor subtype that is activated. It can cause smooth muscle contraction, leading to increased gastrointestinal motility and bronchoconstriction. It can also cause decreased heart rate and blood pressure, as well as increased secretion of saliva and tears. In the central nervous system, 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride can cause increased release of neurotransmitters, leading to enhanced neuronal signaling.
Advantages and Limitations for Lab Experiments
4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that it can be used to selectively activate specific muscarinic receptor subtypes, allowing for the investigation of specific physiological processes. However, 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride can also have non-specific effects on other receptor subtypes, leading to potential confounding results. Additionally, 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride can have variable effects depending on the concentration used, making it important to carefully control the dose used in experiments.
Future Directions
There are several future directions for research involving 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride. One area of interest is the investigation of the role of muscarinic receptors in the regulation of immune function. Another area of interest is the development of more selective agonists and antagonists of specific muscarinic receptor subtypes, allowing for more precise investigation of specific physiological processes. Additionally, the use of 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride in combination with other compounds, such as opioids or cannabinoids, may provide insight into the interactions between different signaling pathways in the regulation of physiological processes.
In conclusion, 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride is a synthetic muscarinic acetylcholine receptor agonist commonly used in scientific research to study the physiological and biochemical effects of muscarinic receptor activation. Its mechanism of action involves the activation of muscarinic receptors, leading to a variety of physiological and biochemical effects. While it has several advantages for use in lab experiments, it also has limitations that must be carefully considered. There are several future directions for research involving 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride, including the investigation of the role of muscarinic receptors in immune function and the development of more selective agonists and antagonists of specific muscarinic receptor subtypes.
Synthesis Methods
4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the reaction of 4-(chloromethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one with ammonia to form 4-(aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one. This intermediate compound is then reacted with hydrochloric acid to form 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride.
Scientific Research Applications
4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride is commonly used in scientific research to study the physiological and biochemical effects of muscarinic receptor activation. It is used to investigate the role of muscarinic receptors in the regulation of various physiological processes, including cardiovascular function, gastrointestinal motility, and neuronal signaling. 4-(Aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride hydrochloride is also used to study the effects of muscarinic receptor activation on the release of neurotransmitters, such as acetylcholine, dopamine, and serotonin.
properties
IUPAC Name |
4-(aminomethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c11-5-8-4-10(13)12(6-8)7-9-2-1-3-14-9;/h8-9H,1-7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQOSSPEEHUDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC(CC2=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one hydrochloride |
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